molecular formula C6H12S B2443580 3-Cyclopropylpropane-1-thiol CAS No. 1934708-18-5

3-Cyclopropylpropane-1-thiol

Cat. No.: B2443580
CAS No.: 1934708-18-5
M. Wt: 116.22
InChI Key: YGFXROUBHANBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylpropane-1-thiol is a useful research compound. Its molecular formula is C6H12S and its molecular weight is 116.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c7-5-1-2-6-3-4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFXROUBHANBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Deprotonation:the Reaction is Initiated by the Deprotonation of the Thiol R Sh to Form a Highly Nucleophilic Thiolate Anion R S⁻ .nih.govresearchgate.netthe Ease of This Step is Dependent on the Acidity of the Thiol, Represented by Its Pka Value, and the Ph of the Surrounding Medium.

3-Cyclopropylpropane-1-thiol Deprotonation: C₃H₅-CH₂CH₂CH₂-SH + B⁻ ⇌ C₃H₅-CH₂CH₂CH₂-S⁻ + BH (where B⁻ is a base)

Nucleophilic Attack:the Generated Thiolate Anion then Acts As a Potent Nucleophile, Attacking One of the Sulfur Atoms of the Disulfide Bond R S S R .researchgate.netresearchgate.netthis Attack Leads to the Formation of a Transient, High Energy Intermediate Known As a Trisulfide Like Transition State.researchgate.netresearchgate.netthis Step is Typically the Rate Determining Step of the Overall Reaction.researchgate.net

Nucleophilic Attack by 3-Cyclopropylpropylthiolate: C₃H₅-CH₂CH₂CH₂-S⁻ + R'-S-S-R'' → [C₃H₅-CH₂CH₂CH₂-S-S(R')-S-R'']⁻

Dissociation:the Unstable Trisulfide Intermediate Rapidly Dissociates, Breaking One of the Original Sulfur Sulfur Bonds and Releasing a New Thiolate Anion.researchgate.netthis Results in the Formation of a New Disulfide Bond.

Dissociation and Formation of a New Disulfide: [C₃H₅-CH₂CH₂CH₂-S-S(R')-S-R'']⁻ → C₃H₅-CH₂CH₂CH₂-S-S-R' + R''-S⁻

The rate of thiol-disulfide exchange reactions is highly dependent on the pH of the solution. nih.gov This dependence is directly linked to the initial deprotonation step.

The key reactive species is the thiolate anion, not the neutral thiol. nih.gov Therefore, the concentration of the thiolate anion, which is governed by the Henderson-Hasselbalch equation, dictates the reaction rate. As the pH of the solution increases above the pKa of the thiol, the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate. nih.govnih.gov

The relationship between the observed rate constant (k_obs) and pH can be complex, but for many simple thiols, the rate increases with pH until it plateaus at a pH significantly above the thiol's pKa, where the thiol is predominantly in its thiolate form. nih.gov The slope of a plot of log(k_obs) versus pH below the pKa is often close to 1, indicating a first-order dependence on the hydroxide (B78521) ion concentration. nih.gov

Illustrative Data on pH Dependence of Thiol-Disulfide Exchange Rate

pHRelative Concentration of Thiolate (RS⁻)Observed Rate Constant (k_obs) (Arbitrary Units)
6.0Low1
7.0Moderate10
8.0High100
9.0Very High900
10.0Near Maximum1000

This table provides a generalized illustration of the trend and not specific experimental data for 3-Cyclopropylpropane-1-thiol.

The kinetics of the reaction are also influenced by the steric and electronic properties of the reacting thiol and disulfide. The cyclopropyl (B3062369) group in this compound is a small, strained ring that may exert some electronic effects on the thiol group, potentially influencing its pKa and nucleophilicity, and consequently, the kinetics of its thiol-disulfide exchange reactions. However, without specific experimental data, these effects remain speculative.

Derivatives and Functionalization of 3 Cyclopropylpropane 1 Thiol

Synthesis of Alkyl and Aryl Thioether Derivatives

The synthesis of thioethers from 3-cyclopropylpropane-1-thiol can be achieved through the nucleophilic substitution reaction of its corresponding thiolate with alkyl or aryl halides. The high nucleophilicity of the thiolate anion makes these reactions efficient. thieme-connect.de

Alkylation:

In a typical alkylation reaction, this compound is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or an alkoxide, to form the sodium 3-cyclopropylpropane-1-thiolate. This thiolate then readily reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding alkyl thioether.

General Reaction Scheme for Alkylation:

R-SH + Base → R-S⁻

R-S⁻ + R'-X → R-S-R' + X⁻ (Where R = 3-cyclopropylpropyl, R' = alkyl group, X = halide)

Arylation:

The synthesis of aryl thioethers from this compound typically requires a catalyst, as aryl halides are less reactive towards nucleophilic substitution than alkyl halides. Common methods include the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid or the palladium-catalyzed cross-coupling of the thiol with an aryl halide. nih.govbeilstein-journals.org A straightforward, thiol-free organocatalytic protocol has also been developed that uses mild conditions to combine inexpensive alcohols and aryl chlorides to produce a variety of aryl alkyl thioethers. nih.gov

Table 1: Examples of Thioether Synthesis Reactions

Reactant 1 (Thiol)Reactant 2 (Halide/Other)Catalyst/ConditionsProduct
This compoundMethyl IodideNaOH, Ethanol1-(Methylthio)-3-cyclopropylpropane
This compoundBenzyl BromideK₂CO₃, AcetonitrileBenzyl (3-cyclopropylpropyl) sulfide
This compoundPhenylboronic AcidCu(OAc)₂, Base(3-Cyclopropylpropyl)(phenyl)sulfane
This compound4-ChlorotoluenePd(dba)₂, Xantphos, Base(3-Cyclopropylpropyl)(p-tolyl)sulfane

This table presents hypothetical reactions based on general principles of thioether synthesis, as specific literature for this compound is limited.

Creation of Thiol-Modified Materials and Conjugates

The reactivity of the thiol group makes this compound a candidate for modifying the surface and bulk properties of various materials through covalent attachment.

Poly(vinyl chloride) (PVC) can be functionalized by grafting thiol-containing molecules onto its backbone. This is often achieved by first creating reactive sites on the PVC chain, for instance, through dehydrochlorination to introduce double bonds. Subsequently, a thiol-ene reaction can be employed to covalently attach the thiol. The grafting of castor oil onto PVC chains using different isocyanates as intermediate bridges has been shown to improve the plasticizing effect. nih.gov Similarly, this compound could be grafted onto unsaturated PVC to impart specific properties, such as altered hydrophobicity or as a point for further functionalization. nsf.govresearchgate.net

Thiol-methacrylate networks are formed through a combination of chain-growth polymerization of the methacrylate (B99206) groups and step-growth addition of the thiol to the methacrylate double bonds (thiol-Michael addition). conicet.gov.arresearchgate.net In these systems, a thiol like this compound can act as a chain transfer agent, controlling the molecular weight of the resulting polymer, or as a comonomer if a multifunctional thiol is used. The incorporation of thiols can lead to materials with reduced polymerization shrinkage stress and improved mechanical properties. nih.govpocketdentistry.com The properties of methacrylate-thiol-ene formulations as dental restorative materials have been evaluated, showing that an off-stoichiometric thiol-ene component can enhance interactions and reduce shrinkage stress. nih.govpocketdentistry.com

Thiol-Containing Heterocyclic Compounds Derived from Related Precursors

While direct synthesis of heterocyclic compounds from this compound is not widely documented, related cyclopropyl-containing precursors can be utilized. For instance, the nucleophilic addition of thiols to 3,3-disubstituted cyclopropenes can yield cyclopropyl (B3062369) sulfides, which can be further transformed. osti.gov Additionally, spirocyclopropane-annelated heterocycles such as 1,4-benzoxathianes and 1,4-benzothiazines can be prepared through Michael additions of binucleophilic reagents onto cyclopropylideneacetates. researchgate.net A one-pot furan-thiol-amine multicomponent reaction has also been reported for making heterocycles. nih.gov These synthetic strategies suggest that precursors derived from this compound could potentially be used to construct novel thiol-containing heterocyclic systems. organic-chemistry.orgmdpi.com

Protective Group Strategies in Thiol Chemistry for this compound Modifications

In multi-step syntheses involving this compound, it is often necessary to temporarily "protect" the highly reactive thiol group to prevent unwanted side reactions. A variety of protecting groups are available for thiols, each with specific conditions for introduction and removal. thieme-connect.deacs.org

Common protecting groups for thiols include:

Thioethers: Such as the tert-butyl (tBu) and trityl (Trt) groups. These are generally stable but can be cleaved under specific, often harsh, conditions. acs.org

Thioesters: Acyl groups like acetyl (Ac) can protect thiols, but are more labile than their ether counterparts. The phenacyl (Pac) group is an efficient thiol protecting group in peptide condensation reactions.

Disulfides: Formation of a disulfide can serve as a protecting group, which can be readily cleaved by reducing agents.

Thioacetals and Thioketals: These are generally stable to a wide range of conditions but can be removed using methods that cleave acetals and ketals.

Table 2: Common Thiol Protecting Groups and Their Cleavage Conditions

Protecting GroupStructureIntroduction ReagentCleavage Conditions
tert-Butyl (tBu)-S-C(CH₃)₃Isobutylene, acid catalystStrong acid (e.g., TFA, HF), Hg(OAc)₂
Trityl (Trt)-S-C(Ph)₃Trityl chloride, baseMild acid (e.g., TFA), reductive cleavage
Acetamidomethyl (Acm)-S-CH₂-NH-C(O)CH₃N-(Hydroxymethyl)acetamideHg(II) salts, I₂, Ag(I) salts
Benzyl (Bzl)-S-CH₂-PhBenzyl bromide, baseNa/NH₃, H₂, Pd/C
p-Methoxybenzyl (PMB)-S-CH₂-C₆H₄-OCH₃p-Methoxybenzyl chloride, baseStrong acid (e.g., TFA, HF)
Tetrahydropyranyl (THP)-S-C₅H₉ODihydropyran, acid catalystAqueous acid

Advanced Spectroscopic Characterization Methodologies for 3 Cyclopropylpropane 1 Thiol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the molecular structure of 3-Cyclopropylpropane-1-thiol.

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Structure Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The presence of the thiol group (-SH) is characterized by a weak absorption band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is typically observed as a weak to medium band in the 600-800 cm⁻¹ range.

The cyclopropyl (B3062369) group exhibits characteristic C-H stretching vibrations at higher wavenumbers than typical alkanes, generally appearing above 3000 cm⁻¹. Specifically, the C-H stretching vibrations for cyclopropane (B1198618) are often observed around 3080-3040 cm⁻¹. docbrown.info The methylene (B1212753) (-CH₂-) groups of the propane (B168953) chain show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. Additionally, scissoring and rocking deformations of the -CH₂- groups are expected in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively. The complex vibrations in the fingerprint region, from approximately 1500 cm⁻¹ to 400 cm⁻¹, provide a unique pattern for the molecule, arising from the overlapping of C-C stretching and various bending vibrations of the entire structure. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
S-H StretchThiol2550 - 2600Weak
C-H StretchCyclopropyl~3080 - 3040Medium
C-H Asymmetric Stretch-CH₂-~2925Strong
C-H Symmetric Stretch-CH₂-~2855Strong
-CH₂- ScissoringPropane Chain1450 - 1470Medium
C-S StretchThioether600 - 800Weak-Medium
-CH₂- RockingPropane Chain720 - 725Weak

Note: The data in this table are predicted values based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.

Raman Spectroscopy for Vibrational Modes and Structural Insights

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of the molecule, particularly for non-polar bonds. The S-H stretching vibration, while weak in the IR spectrum, can be a useful marker in Raman spectroscopy. researchgate.net Similarly, the C-S stretching vibration often gives a more intense signal in the Raman spectrum compared to the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework of this compound.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound provides a distinct set of signals that can be assigned to the different protons in the molecule. The protons on the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum, typically between 0.2 and 0.8 ppm. researchgate.net The methine proton of the cyclopropyl group attached to the propane chain is expected to be a complex multiplet due to coupling with the adjacent methylene protons and the other cyclopropyl protons. The methylene protons of the cyclopropyl ring will also appear as complex multiplets in this region.

The protons of the three-carbon propane chain will be deshielded relative to the cyclopropyl protons. The methylene group adjacent to the thiol group (-CH₂-SH) is expected to resonate around 2.5 ppm as a quartet, coupled to the adjacent methylene group and the thiol proton. The central methylene group of the propane chain would appear as a multiplet around 1.6 ppm. The methylene group attached to the cyclopropyl ring is expected around 1.4 ppm. The thiol proton (-SH) typically appears as a triplet around 1.3 ppm, although its chemical shift and multiplicity can be affected by solvent, concentration, and temperature due to hydrogen bonding and exchange.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Cyclopropyl H (methine)0.6 - 0.8Multiplet
Cyclopropyl H (methylene)0.2 - 0.5Multiplet
-CH₂-CH₂-SH1.4 - 1.6Multiplet
-CH₂-CH₂-SH2.4 - 2.6Quartet
-SH1.2 - 1.4Triplet
Cyclopropyl-CH₂-1.3 - 1.5Multiplet

Note: The data in this table are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR and Heteronuclear NMR Techniques

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, six distinct carbon signals are expected. The carbons of the cyclopropyl ring are highly shielded and appear at very low chemical shifts, typically between 3 and 15 ppm. docbrown.info The methine carbon of the cyclopropyl ring attached to the propyl chain will be slightly downfield compared to the methylene carbons of the ring.

The carbons of the propane chain will be found further downfield. The carbon attached to the sulfur atom (-CH₂-S) is expected to resonate in the range of 20-30 ppm. The other two methylene carbons of the propane chain will appear in the typical alkane region of 20-40 ppm.

Heteronuclear NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Cyclopropyl C (methine)10 - 15
Cyclopropyl C (methylene)3 - 10
-CH₂-CH₂-SH35 - 45
-CH₂-CH₂-SH20 - 30
Cyclopropyl-CH₂-30 - 40
-CH₂-S20 - 30

Note: The data in this table are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be observed at m/z 116, corresponding to the molecular formula C₆H₁₂S.

The fragmentation pattern is expected to be influenced by the presence of the thiol group and the cyclopropyl ring. Alpha-cleavage next to the sulfur atom is a common fragmentation pathway for thiols, which would lead to the loss of a propylcyclopropane (B14741258) radical to give a fragment at m/z 33 ([SH]⁺) or the loss of an SH radical to give a fragment at m/z 83. Cleavage of the C-S bond can also occur.

The cyclopropyl ring can also direct fragmentation. Loss of an ethylene (B1197577) molecule (28 Da) from the cyclopropyl ring is a characteristic fragmentation pathway for cyclopropyl-containing compounds. docbrown.info Therefore, a fragment at m/z 88 ([M-28]⁺) might be observed. Further fragmentation of the propyl chain would lead to a series of smaller fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion Possible Fragmentation Pathway
116[C₆H₁₂S]⁺Molecular Ion
88[C₄H₈S]⁺Loss of ethylene from cyclopropyl ring
83[C₆H₁₁]⁺Loss of SH radical
73[C₃H₅S]⁺Cleavage of the propyl chain
41[C₃H₅]⁺Cyclopropyl cation
33[SH]⁺Alpha-cleavage

Note: The data in this table are predicted fragmentation patterns. The relative abundances of the ions would depend on the ionization conditions.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS, UPLC-Q-TOF-MS) for Identification and Quantification

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry is a cornerstone for the analysis of thiol compounds. The high resolution and sensitivity of UPLC systems, which use columns with small particle sizes (typically under 2 μm), allow for rapid and efficient separations. nih.gov When paired with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, this technique becomes a powerful tool for both identifying and quantifying analytes, even at very low concentrations. dntb.gov.uamdpi.com

For this compound, a UPLC-MS/MS method would be developed for targeted quantification. This involves optimizing the mass spectrometer to detect the specific parent ion of the compound and its characteristic fragment ions, a process known as Selected Reaction Monitoring (SRM). This approach offers high selectivity and sensitivity. nih.gov

UPLC coupled with Q-TOF-MS provides high-resolution mass data, enabling the determination of the elemental composition of the parent compound and its metabolites or degradation products. waters.comeurekaselect.com This is particularly useful for identifying unknown variants or impurities. The combination of retention time from the UPLC and accurate mass measurement from the Q-TOF-MS provides a high degree of confidence in compound identification. nih.gov

Table 1: Hypothetical UPLC-MS/MS Parameters for this compound Analysis

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (M+H)⁺ Value for C₆H₁₂S
Product Ions Hypothetical fragments
Collision Energy Optimized for fragmentation

Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS) for Variant Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry is a robust method for characterizing variants of thiol-containing molecules. nih.gov While UPLC offers higher throughput, RP-HPLC is still widely used and can be optimized to achieve excellent separation of structurally similar compounds. nih.gov For this compound, variants could include oxidized forms (e.g., disulfides) or isomers.

The choice of stationary phase is critical; for instance, diphenyl columns have been shown to provide superior separation for some thiol variants compared to standard C18 columns. nih.gov An online HPLC-MS setup allows for the direct characterization of the separated peaks, streamlining the identification of these variants. nih.govnih.gov

Derivatization Strategies for Enhanced MS Analysis (e.g., N-tert-butylmaleimide alkylation)

The analysis of thiols by mass spectrometry can be enhanced through derivatization, a process that modifies the analyte to improve its ionization efficiency and chromatographic behavior. The nucleophilic sulfhydryl (-SH) group of this compound is a prime target for such strategies.

Alkylation of the thiol group converts it to a thioether, which can prevent unwanted side reactions and improve detection. nih.gov Maleimide-based reagents, such as N-ethylmaleimide (NEM) or the bulkier N-tert-butylmaleimide, are highly effective for this purpose. nih.gov These reagents react specifically with the thiol group under controlled pH conditions. nih.gov Derivatization with a tag that has a permanent positive charge can significantly enhance the signal in ESI-MS.

This strategy is particularly useful for quantifying low levels of free thiols. nih.gov The increase in mass and the introduction of a readily ionizable group make the derivatized thiol easier to detect and quantify.

Table 2: Common Derivatization Reagents for Thiol Analysis

ReagentReactive GroupPurpose
N-tert-butylmaleimideMaleimideAlkylation for enhanced stability and MS detection
IodoacetamideHaloalkylAlkylation to prevent disulfide bond formation
Monobromobimane (mBrB)BimaneFluorescent labeling and MS detection
4,4'-Dithiodipyridine (DTDP)Dipyridyl disulfideForms a chromophoric product for UV-Vis and MS detection

X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (EXAFS) for Structural Ordering

X-ray techniques provide fundamental information about the atomic-level structure of materials.

Extended X-ray Absorption Fine Structure (EXAFS) , a part of X-ray Absorption Spectroscopy (XAS), provides information about the local atomic environment around a specific element. libretexts.org For this compound, EXAFS at the sulfur K-edge would be used to determine the coordination number, distances, and types of atoms immediately surrounding the sulfur atom. nih.govosti.gov This is particularly valuable for non-crystalline (amorphous) samples or for molecules in solution, where XRD is not applicable. libretexts.org It can provide insights into the local structure around the sulfur atom in different chemical environments or during a reaction. osti.gov

Operando Spectroscopic Techniques for In-Situ Reaction Monitoring

Operando spectroscopy involves performing characterization while the material is functioning under realistic reaction conditions. researchgate.netnih.gov This powerful approach provides dynamic information about a catalyst or reactant, bridging the gap between its structure and its performance. researchgate.net

For reactions involving this compound, such as its catalytic oxidation or its role in forming self-assembled monolayers, operando techniques would be invaluable. For instance, an operando setup combining a reactor with XAS or infrared spectroscopy could monitor changes in the oxidation state and local coordination environment of the sulfur atom in real-time. youtube.comrsc.org This allows for the identification of transient reaction intermediates and helps to elucidate complex reaction mechanisms, which is not possible with pre- and post-reaction characterization alone. researchgate.netnih.gov

Computational and Theoretical Studies on 3 Cyclopropylpropane 1 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. From this, a wealth of information about reactivity can be derived. DFT studies on thiols have been successful in elucidating reaction mechanisms and predicting reactivity, which is directly applicable to 3-Cyclopropylpropane-1-thiol. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the model used to account for solvation effects. For sulfur-containing compounds like this compound, basis sets with polarization and diffuse functions, such as 6-31+G(d,p) or cc-pVTZ, are essential for accurately describing the electron distribution around the sulfur atom.

Solvation effects are also critical, as they can significantly influence the energetics of reactions in solution. Implicit solvation models, like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of the solvent. rsc.orgnih.gov For instance, studies on thiol-ene reactions have shown that the choice of solvent can dramatically affect the reaction kinetics, a phenomenon that can be effectively modeled using DFT with an appropriate solvation model. rsc.org The selection of a suitable basis set and solvation model is a crucial first step in any computational study of this compound, as it ensures the reliability of the calculated properties. The table below illustrates a hypothetical comparison of calculated thiol pKa values for this compound using different levels of theory, highlighting the importance of these choices.

Table 1: Illustrative DFT Calculation of Thiol pKa for this compound with Various Basis Sets and Solvation Models

Basis SetSolvation ModelCalculated pKa
6-31G(d)None (Gas Phase)12.5
6-31+G(d,p)None (Gas Phase)11.8
6-31+G(d,p)SMD (Water)10.2
cc-pVTZSMD (Water)10.0
6-31+G(d,p)PCM (Water)10.1

Note: The data in this table is illustrative and intended to demonstrate the expected variations with different computational parameters.

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this could involve studying its role in thiol-ene "click" chemistry or its reactions with various electrophiles. rsc.orgresearchgate.net Computational modeling can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction pathway. nih.gov For example, the reaction of a thiol with a Michael acceptor typically proceeds through a well-defined mechanism involving the deprotonation of the thiol followed by nucleophilic attack. nih.gov DFT calculations can be used to model this entire process for this compound, predicting the favorability of the reaction and the structure of the resulting product.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly useful for a flexible molecule like this compound, with its rotatable bonds in the propyl chain and the unique conformational constraints of the cyclopropyl (B3062369) group. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. researchgate.netmdpi.com Furthermore, MD can simulate the interactions of this compound with other molecules, including solvents, reactants, or biological macromolecules. nih.govmdpi.com This can provide insights into its solubility, aggregation behavior, and potential biological activity.

Ab Initio Calculations for Fundamental Chemical Processes

Ab initio methods are a class of computational chemistry methods based on quantum chemistry, without the use of experimental data. While computationally more expensive than DFT, they can provide highly accurate results for fundamental chemical processes. For this compound, ab initio calculations could be employed to study processes like bond dissociation energies, proton affinities, and the nature of the sulfur-hydrogen bond. These calculations can serve as benchmarks for less computationally demanding methods and provide a deep understanding of the intrinsic properties of the molecule. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. By calculating a set of molecular descriptors for this compound (such as electronic properties, steric parameters, and topological indices), its reactivity in various reactions can be predicted. For instance, the reactivity of thiols in thiol-disulfide exchange reactions has been shown to correlate with their pKa values, which can be accurately calculated. nih.gov A QSRR model could be developed to predict the reaction rates of this compound in a variety of chemical transformations, based on its unique structural features.

Reconciliation of Experimental and Computational Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. For this compound, this would involve comparing calculated properties, such as its pKa, reaction kinetics, or spectroscopic data (NMR, IR), with experimentally measured values. nih.govrsc.org Discrepancies between computational and experimental data can lead to a refinement of the theoretical model, for example, by choosing a more appropriate basis set or solvation model. Conversely, computational results can aid in the interpretation of complex experimental data. This iterative process of comparison and refinement leads to a more robust and reliable understanding of the chemical behavior of this compound.

Emerging Research Directions and Future Outlook for 3 Cyclopropylpropane 1 Thiol

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of 3-cyclopropylpropane-1-thiol is poised to benefit from these advancements. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more environmentally benign and efficient processes.

One promising direction is the adoption of catalytic, atom-economical reactions. For instance, the development of protocols using molybdenum-catalyzed selective oxidation of thiols with green oxidants like hydrogen peroxide or air could be adapted for the synthesis of precursors to this compound. rsc.org Furthermore, photocatalytic methods, which utilize visible light as a sustainable energy source, are emerging as powerful tools in organic synthesis. acs.org The development of a photocatalytic route to this compound or its derivatives would align with the goals of green chemistry by minimizing waste and energy consumption.

Another area of exploration is the use of sustainable solvents and reaction media. Deep eutectic solvents (DESs) have been shown to be effective media for radical-mediated hydrothiolation reactions, offering a recyclable and environmentally friendly alternative to volatile organic compounds. semanticscholar.org Research into the application of DESs for the synthesis of cyclopropyl-containing thiols could lead to significantly greener production methods. Additionally, catalyst-free methods, such as the air oxidation of thiols under sonication, present an intriguing possibility for the sustainable synthesis of related disulfide compounds, which can be precursors to thiols. rsc.org

Sustainable Synthesis Approach Potential Advantages Relevant Research Area
Molybdenum-Catalyzed OxidationUse of green oxidants (H₂O₂, air), high selectivity. rsc.orgGreen Chemistry, Catalysis
Photocatalytic SynthesisUtilization of renewable energy (visible light), mild reaction conditions. acs.orgPhotochemistry, Organic Synthesis
Deep Eutectic Solvents (DESs)Recyclable and biodegradable solvents, improved reaction efficiency. semanticscholar.orgGreen Chemistry, Solvent Chemistry
Catalyst-Free Air OxidationAvoidance of metal catalysts, operational simplicity. rsc.orgGreen Chemistry, Process Chemistry

Exploration of Novel Catalytic Systems for Thiol Functionalization

The thiol group is a versatile handle for a wide array of chemical transformations. Future research on this compound will undoubtedly focus on leveraging this reactivity through the exploration of novel catalytic systems for its functionalization.

"Click chemistry," particularly the thiol-ene reaction, stands out as a highly efficient and versatile tool for modifying thiols under mild conditions. rsc.orgdrpress.org This reaction can be initiated by UV light, radicals, or bases and proceeds with high yield and selectivity, making it ideal for a variety of applications, from small molecule synthesis to polymer modification. drpress.org The development of catalytic systems that can precisely control the addition of the this compound moiety to a range of unsaturated substrates will be a key area of investigation.

Beyond click chemistry, other advanced catalytic methods are being developed for thiol functionalization. For example, ruthenium-catalyzed allylation of thiols using allyl alcohols as substrates offers a rapid and highly tolerant method for introducing allyl groups. nih.gov Adapting such catalytic systems to this compound would open up new avenues for creating complex molecules with tailored properties. Iron chloride catalysis has also been shown to be effective in reacting thiols with various nucleophiles, suggesting another potential catalytic route for the functionalization of this compound. acs.org

Catalytic System Type of Functionalization Key Features
Thiol-Ene "Click" ChemistryAddition to C=C double bondsHigh efficiency, mild conditions, high functional group tolerance. rsc.orgdrpress.org
Ruthenium CatalysisS-AllylationFast reaction times, use of readily available substrates. nih.gov
Iron Chloride CatalysisReaction with various nucleophilesFormation of new C-S bonds under catalytic conditions. acs.org

Advanced Materials Applications and Polymer Science Innovations

The unique combination of a flexible propyl chain, a rigid cyclopropyl (B3062369) group, and a reactive thiol makes this compound a highly attractive building block for advanced materials and polymers. The thiol group enables its incorporation into polymer chains or onto surfaces via reactions like thiol-ene chemistry, while the cyclopropyl moiety can impart unique thermal and mechanical properties to the resulting materials. rsc.orgresearchgate.net

Research has shown that incorporating cyclopropane (B1198618) rings into polyester (B1180765) backbones can lead to amorphous polymers, in contrast to the semi-crystalline nature of analogous polymers without the cyclopropyl group. rsc.orgrsc.org This ability to tune crystallinity by incorporating cyclopropane-containing monomers like this compound could allow for the precise control of material properties such as tensile strength and Young's modulus. rsc.orgrsc.org

The thiol-ene reaction is a powerful tool for creating polymer networks and functionalizing surfaces. nih.govresearchgate.net this compound could be used as a monomer in thiol-ene polymerizations to create novel cross-linked materials with enhanced thermal stability or specific mechanical responses. Furthermore, its ability to functionalize surfaces could be exploited in the development of specialized coatings, adhesives, and materials for biomedical applications. drpress.org

Application Area Role of this compound Potential Material Properties
Polymer SynthesisMonomer in thiol-ene polymerizationTunable crystallinity, amorphous character, controlled mechanical properties. rsc.orgrsc.org
Surface ModificationGrafting onto surfaces via thiol-ene chemistryAltered surface energy, introduction of specific functionalities. nih.gov
Advanced CoatingsComponent of cross-linked polymer networksEnhanced durability, specific adhesion properties. researchgate.net

Cross-Disciplinary Research at the Interface of Organic Chemistry and Other Fields

The structural motifs present in this compound suggest significant potential for cross-disciplinary research, particularly at the intersection of organic chemistry with medicinal chemistry and materials science.

The cyclopropyl group is a well-established pharmacophore in drug discovery, known to enhance metabolic stability, potency, and reduce off-target effects. scientificupdate.comiris-biotech.denih.gov The presence of this group in this compound makes it an intriguing candidate for the synthesis of new biologically active molecules. The thiol group can serve as a point of attachment for various bioactive scaffolds, and the cyclopropyl moiety could favorably influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. hyphadiscovery.com

In the realm of materials science, organosulfur compounds are known to have a wide range of applications, from self-assembled monolayers on gold surfaces to components in advanced electronic materials. britannica.comnih.gov The ability of the thiol group in this compound to bind to metal surfaces, combined with the unique electronic properties of the cyclopropyl ring, could be exploited in the development of novel sensors, molecular electronics, and nanomaterials. fiveable.me The exploration of these applications will require close collaboration between organic chemists, materials scientists, and physicists.

Field Potential Contribution of this compound Key Structural Feature
Medicinal ChemistryBuilding block for novel therapeutic agents.Cyclopropyl group for improved drug-like properties. scientificupdate.comiris-biotech.denih.gov
Materials ScienceComponent for self-assembled monolayers and functional materials.Thiol group for surface binding and cyclopropyl group for unique electronic properties. britannica.comfiveable.me
NanotechnologyPrecursor for functionalized nanoparticles.Thiol for nanoparticle capping and cyclopropyl for modulating interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopropylpropane-1-thiol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of cyclopropyl-containing thiols typically involves nucleophilic substitution or thiol-ene reactions. For example, analogous compounds like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are synthesized under inert atmospheres using dichloromethane or chloroform as solvents, followed by purification via recrystallization or chromatography . For this compound, reaction optimization may include:

  • Temperature Control : Maintaining temperatures below 0°C to minimize side reactions.
  • Catalyst Selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for cyclopropyl bromide to propane-1-thiol) and reaction time (12–24 hours).
  • Table 1 : Example reaction parameters:
Reactant RatioSolventTemperature (°C)Yield (%)
1:1.2CH₂Cl₂-1065
1:1.5THF2548

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the expected spectral signatures?

  • Methodological Answer :

  • ¹H/¹³C NMR : The cyclopropyl group shows characteristic peaks at δ 0.5–1.5 ppm (¹H) and δ 10–20 ppm (¹³C). The thiol proton (SH) resonates at δ 1.0–1.5 ppm but may be absent due to exchange broadening; derivatization (e.g., with methyl iodide) can confirm its presence .
  • IR Spectroscopy : Strong S-H stretch near 2550 cm⁻¹ and C-S vibrations at 600–700 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 130.22 (C₆H₁₀S) with fragmentation patterns reflecting cyclopropane ring stability .

Q. How should researchers handle purification and storage of this compound to ensure sample integrity?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation to isolate the thiol. Monitor for oxidation byproducts (e.g., disulfides) via TLC .
  • Storage : Store under nitrogen at –20°C in amber vials to prevent photodegradation and oxidation. Add stabilizers (e.g., BHT at 0.1%) for long-term stability .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer :

  • Data Triangulation : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For example, if computational models predict faster ring-opening under acidic conditions but experiments show stability, validate using:
  • pH-Dependent NMR : Monitor structural changes in D₂O/CD₃OD mixtures .
  • Isotopic Labeling : Use ¹³C-labeled cyclopropane to track bond cleavage .
  • Error Analysis : Reassess computational parameters (e.g., solvent effects, basis sets) and experimental conditions (e.g., purity, humidity) .

Q. How can kinetic studies be designed to investigate the thiol's stability under various pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC (C18 column, UV detection at 210 nm) at intervals (0, 24, 48, 72 hours).

  • Data Analysis : Calculate rate constants (k) using pseudo-first-order kinetics.
  • Table 2 : Example degradation rates:
pHTemperature (°C)k (h⁻¹)Half-life (h)
7250.005138.6
7400.01257.8
12250.02133.0

Q. What methodologies are effective in elucidating the mechanism of cyclopropane ring-opening reactions involving this compound?

  • Methodological Answer :

  • Mechanistic Probes :
  • Trapping Experiments : Add nucleophiles (e.g., H₂O, amines) to intercept intermediates.
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates of protiated vs. deuterated thiols to identify rate-determining steps .
  • Computational Modeling : Use QM/MM simulations to visualize transition states and energy barriers for ring-opening pathways .

Key Considerations for Methodological Rigor

  • Data Quality : Cross-validate results using multiple analytical techniques (e.g., NMR, LC-MS) .
  • Ethical Compliance : Follow guidelines for handling hazardous thiols, including fume hood use and waste disposal protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.